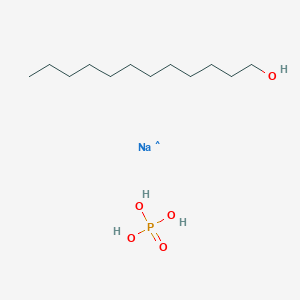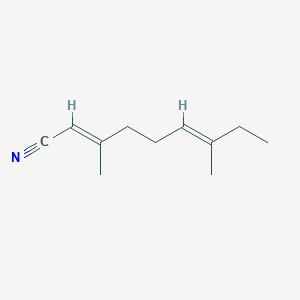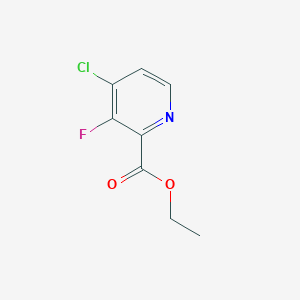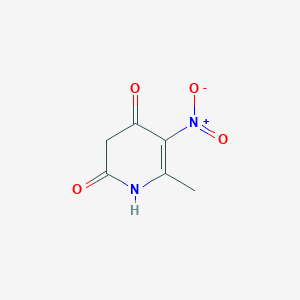
2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyridine ring with two keto groups at positions 2 and 4, a methyl group at position 6, and a nitro group at position 5. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- typically involves the nitration of 6-methylpyrimidine-2,4(1H,3H)-dione. The process begins with the addition of 6-methylpyrimidine-2,4(1H,3H)-dione to concentrated sulfuric acid, followed by the slow addition of a mixture of concentrated sulfuric acid and concentrated nitric acid at low temperatures. The reaction is then allowed to proceed at a controlled temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation.
Reduction: Amino derivatives are the major products.
Substitution: Substituted pyridinedione derivatives are formed.
科学的研究の応用
2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to participate in redox reactions, which can influence cellular pathways and processes .
類似化合物との比較
Similar Compounds
- 6-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione
- 2,4-Dihydroxy-6-methyl-5-nitropyrimidine
Uniqueness
2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
88499-61-0 |
|---|---|
分子式 |
C6H6N2O4 |
分子量 |
170.12 g/mol |
IUPAC名 |
6-methyl-5-nitro-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H6N2O4/c1-3-6(8(11)12)4(9)2-5(10)7-3/h2H2,1H3,(H,7,10) |
InChIキー |
OXTGZZKXONQACO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)CC(=O)N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


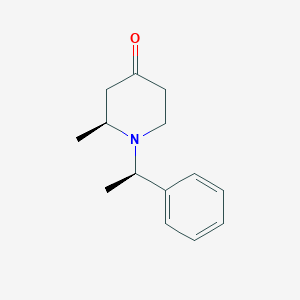
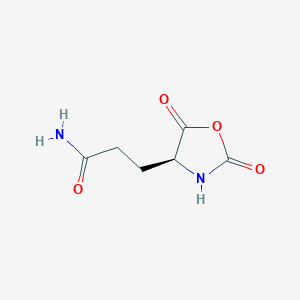
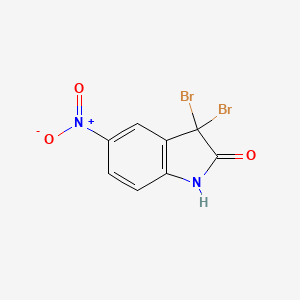
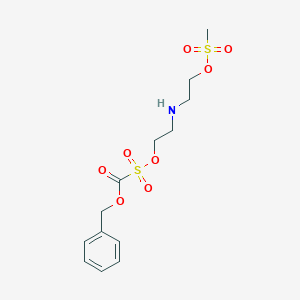
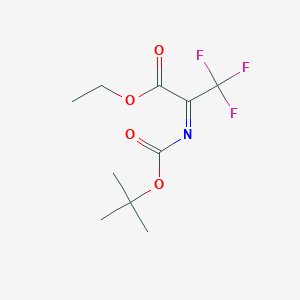
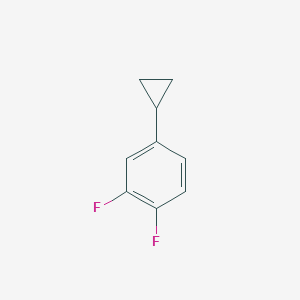
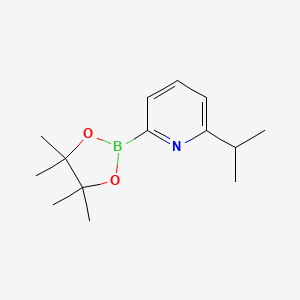
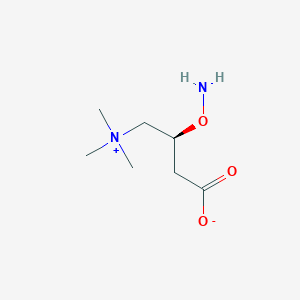
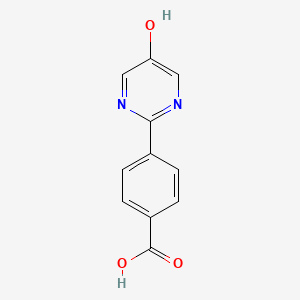
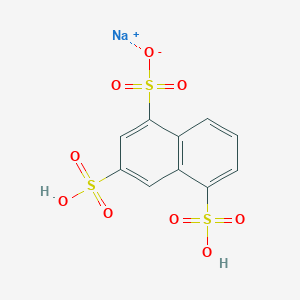
![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12330417.png)
